2,3-Dichloro-5-methylpyrazine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-5-methylpyrazine is given by the InChI code: 1S/C5H4Cl2N2/c1-3-2-8-4(6)5(7)9-3/h2H,1H3 . The molecular weight of this compound is 163.01 .Physical And Chemical Properties Analysis
2,3-Dichloro-5-methylpyrazine is a colorless to light yellow liquid. It is sparingly soluble in water. The compound has a molecular weight of 163.01 .Scientific Research Applications
- Specific Scientific Field : Crystallography and Spectroscopy .
- Summary of the Application : 2,3-Dichloro-5-methylpyrazine has been used in the crystal structural analysis of methyl-substituted pyrazines with anilic acids . This involves studying the crystal and molecular structures of these compounds, which can provide valuable insights into their properties and potential applications .
- Methods of Application or Experimental Procedures : The study involved a combined approach of diffraction, inelastic neutron scattering, and 1H-NMR . The inelastic neutron back-scattering spectra at low temperature (4–40 K) were discussed in terms of methyl group tunnelling . The infrared and Raman spectra at room temperature were recorded for all complexes under investigation . Furthermore, the vibrational spectra were discussed in terms of the structure of molecules and their interactions .
- Results or Outcomes : The study found that the number of independent methyl groups in the crystal structure of these compounds can affect their properties . The results from the inelastic neutron scattering and 1H-NMR studies were in good agreement with the experimental data . The study also characterized a structural phase transition of the TrMP·CLA complex at 171/175 K (cooling/heating) using DSC and single-crystal X-ray diffraction .
Safety And Hazards
properties
IUPAC Name |
2,3-dichloro-5-methylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-2-8-4(6)5(7)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCQXCPTQKOHCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511623 | |
Record name | 2,3-Dichloro-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-methylpyrazine | |
CAS RN |
32493-78-0 | |
Record name | 2,3-Dichloro-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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